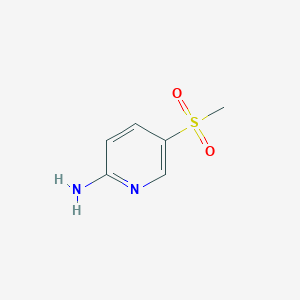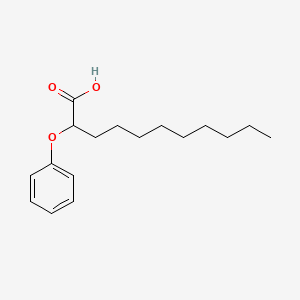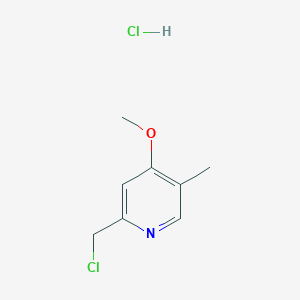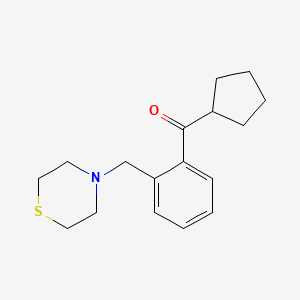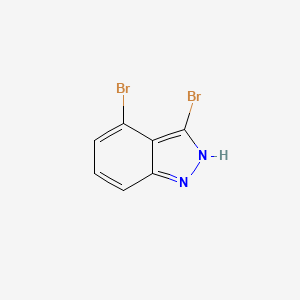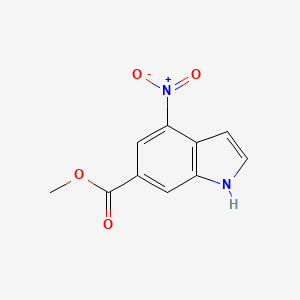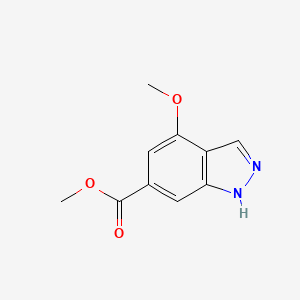![molecular formula C20H30N6 B1604023 1,1,2,3-四甲基-3-[8-[甲基-(N,N,N'-三甲基碳酰亚胺基)氨基]萘-1-基]胍 CAS No. 442873-72-5](/img/structure/B1604023.png)
1,1,2,3-四甲基-3-[8-[甲基-(N,N,N'-三甲基碳酰亚胺基)氨基]萘-1-基]胍
描述
1,8-Bis(tetramethylguanidino)naphthalene is a highly basic organic compound known for its unique properties as a “proton sponge.” This compound is characterized by its ability to accept protons readily, making it a superbasic substance. It has an experimental pK(BH(+)) value of 25.1 in acetonitrile, which is significantly higher than that of classical proton sponges like 1,8-bis(dimethylamino)naphthalene .
科学研究应用
1,8-Bis(tetramethylguanidino)naphthalene has several scientific research applications:
Chemistry: It is used as a strong base in organic synthesis, particularly in reactions requiring high basicity.
Biology: The compound’s ability to act as a proton sponge makes it useful in studying proton transfer mechanisms in biological systems.
Industry: It is used in the production of catalysts and other chemical intermediates
作用机制
Target of Action
It is known to act as asuperbasic proton sponge , suggesting that it interacts with acidic protons in various biochemical contexts.
Mode of Action
1,8-Bis(tetramethylguanidino)naphthalene is a strong, non-nucleophilic base . It has an experimental pK (BH (+)) value of 25.1 in MeCN, which is nearly seven orders of magnitude higher in basicity than the classical proton sponge 1,8-bis(dimethylamino)naphthalene (DMAN) . This indicates that it can readily accept protons from other compounds, thereby acting as a catalyst in various chemical reactions.
Biochemical Pathways
Its role as acatalyst suggests that it could be involved in a wide range of biochemical reactions where a strong base is required .
Pharmacokinetics
Its strong basicity and solubility in toluene suggest that it may have unique pharmacokinetic properties that could influence its bioavailability.
Result of Action
Its role as aproton sponge suggests that it could influence the proton balance within cells, potentially affecting various cellular processes.
准备方法
1,8-Bis(tetramethylguanidino)naphthalene can be synthesized through a series of chemical reactions involving naphthalene and tetramethylguanidine derivatives. The synthetic route typically involves the reaction of 1,8-dibromonaphthalene with tetramethylguanidine in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide under reflux conditions . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
化学反应分析
1,8-Bis(tetramethylguanidino)naphthalene undergoes various chemical reactions, primarily due to its strong basicity. Some of the common reactions include:
Protonation: The compound readily accepts protons to form its protonated form.
Nucleophilic Substitution: It can participate in nucleophilic substitution reactions with alkyl halides, forming alkylated products.
Hydrolysis: The compound is resistant to hydrolysis compared to other guanidine derivatives.
Common reagents used in these reactions include acids for protonation, alkyl halides for nucleophilic substitution, and water or aqueous solutions for hydrolysis. The major products formed depend on the specific reaction conditions and reagents used.
相似化合物的比较
1,8-Bis(tetramethylguanidino)naphthalene is unique compared to other similar compounds due to its exceptionally high basicity and stability. Similar compounds include:
1,8-Bis(dimethylamino)naphthalene: A classical proton sponge with lower basicity.
1,5,7-Triazabicyclo[4.4.0]dec-5-ene: Another strong base but with different structural properties.
1,1,3,3-Tetramethylguanidine: A strong base but less basic than 1,8-Bis(tetramethylguanidino)naphthalene
These comparisons highlight the unique properties of 1,8-Bis(tetramethylguanidino)naphthalene, making it a valuable compound in various scientific and industrial applications.
属性
IUPAC Name |
1,1,2,3-tetramethyl-3-[8-[methyl-(N,N,N'-trimethylcarbamimidoyl)amino]naphthalen-1-yl]guanidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N6/c1-21-19(23(3)4)25(7)16-13-9-11-15-12-10-14-17(18(15)16)26(8)20(22-2)24(5)6/h9-14H,1-8H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXYQMVROVVJZHJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN=C(N(C)C)N(C)C1=CC=CC2=C1C(=CC=C2)N(C)C(=NC)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10630610 | |
| Record name | N,N'-Naphthalene-1,8-diylbis(N,N',N',N''-tetramethylguanidine) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10630610 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
442873-72-5 | |
| Record name | N,N'-Naphthalene-1,8-diylbis(N,N',N',N''-tetramethylguanidine) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10630610 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


